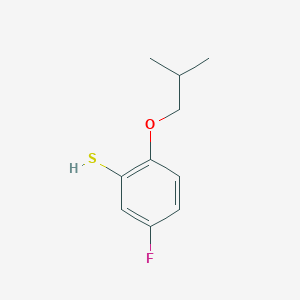
Propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester is a complex organic compound with a unique structure that includes a brominated pentyl chain and two tert-butyl ester groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester typically involves the esterification of propanedioic acid derivatives with appropriate alcohols under acidic conditions. The bromination of the pentyl chain can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Hydrolysis: Formation of propanedioic acid derivatives.
Scientific Research Applications
Propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester involves its reactivity with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis. These reactions can lead to the formation of new compounds with different biological or chemical properties.
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, 2-methyl-, 1,3-bis(1,1-dimethylethyl) ester: Lacks the brominated pentyl chain, resulting in different reactivity.
Propanedioic acid, 2-(5-chloropentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Propanedioic acid, 2-(5-hydroxypentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester: Contains a hydroxyl group instead of bromine, affecting its reactivity and applications.
Uniqueness
The presence of the brominated pentyl chain in propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester makes it unique compared to its analogs
Properties
Molecular Formula |
C17H31BrO4 |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
ditert-butyl 2-(5-bromopentyl)-2-methylpropanedioate |
InChI |
InChI=1S/C17H31BrO4/c1-15(2,3)21-13(19)17(7,11-9-8-10-12-18)14(20)22-16(4,5)6/h8-12H2,1-7H3 |
InChI Key |
AHTMPRYVOOSYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(CCCCCBr)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl}-N-methyl-L-alanine](/img/structure/B12633662.png)
![(1R,2S,6R,7S)-4-(2-methyl-4-nitrophenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B12633663.png)







![2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12633726.png)


![(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12633750.png)

